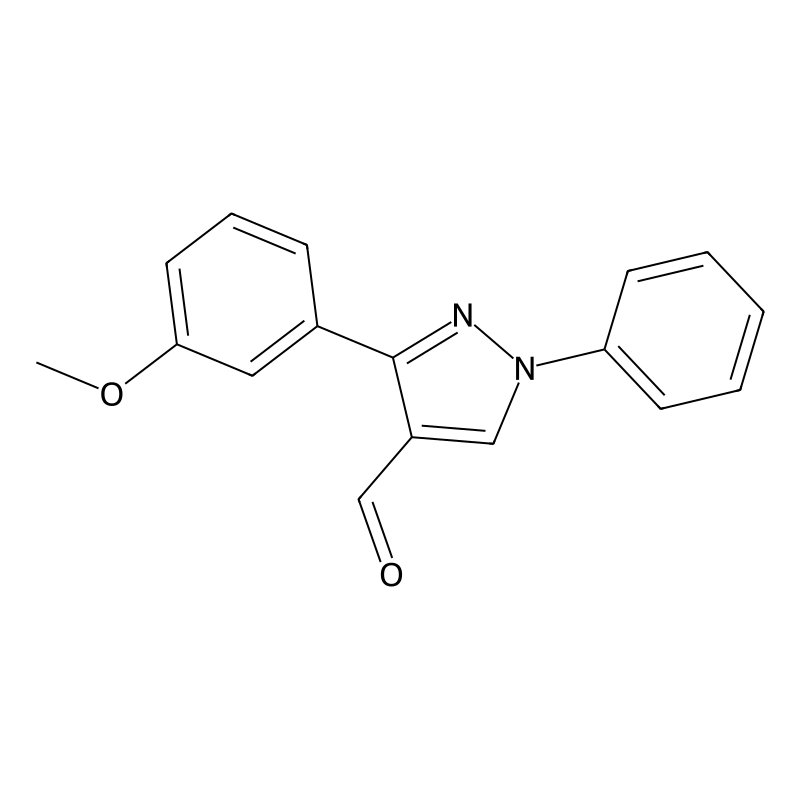

3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Heterocyclic Scaffolds

The presence of the pyrazole ring and the aldehyde functional group suggests this compound could serve as a building block for the synthesis of more complex heterocyclic molecules. Heterocycles are organic compounds containing atoms other than carbon in the ring structure and are prevalent in pharmaceuticals and functional materials .

Exploration of Biological Activity

Pyrazole derivatives are known to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and analgesic properties . The combination of the methoxyphenyl and aldehyde groups in 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde might lead to interesting biological properties, but further research is needed to explore this possibility.

3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound characterized by a pyrazole ring substituted with a phenyl group and a methoxyphenyl group. Its molecular formula is C17H14N2O2, with a molecular weight of approximately 278.31 g/mol. The compound features a carbonyl functional group (aldehyde) at the 4-position of the pyrazole ring, contributing to its reactivity and potential biological activity. The presence of the methoxy group enhances its solubility in organic solvents and may influence its interactions with biological targets .

- Nucleophilic Addition: The aldehyde group can react with nucleophiles such as amines or alcohols, leading to the formation of imines or hemiacetals.

- Condensation Reactions: It may participate in condensation reactions with other carbonyl compounds or enolizable compounds, forming more complex structures.

- Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

- Cyclization: The pyrazole ring can undergo cyclization reactions under specific conditions, potentially forming new heterocyclic compounds.

Research indicates that 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde exhibits notable biological activities, including:

- Antitumor Properties: Studies have shown that the compound may inhibit the proliferation of certain cancer cell lines, suggesting potential as an anticancer agent.

- Antimicrobial Activity: The compound has been evaluated for its ability to inhibit the growth of various bacterial and fungal strains.

- Anti-inflammatory Effects: Preliminary studies suggest that it may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models .

The synthesis of 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions:

- Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds, often using catalysts or heat.

- Aldehyde Introduction: The aldehyde functionality can be introduced by oxidizing a corresponding alcohol or through direct formylation methods.

- Substitution Reactions: The methoxyphenyl group can be introduced via electrophilic aromatic substitution or through coupling reactions involving suitable precursors.

These methods often require careful control of reaction conditions to achieve high yields and purity .

3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has several applications in:

- Pharmaceutical Research: Due to its biological activity, it serves as a lead compound for developing new therapeutic agents targeting cancer and infectious diseases.

- Chemical Synthesis: It acts as an intermediate in synthesizing more complex organic molecules in research laboratories.

- Material Science: Its unique structure allows exploration in developing novel materials with specific electronic or optical properties.

Interaction studies have demonstrated that 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde interacts with various biological macromolecules:

- Protein Binding Studies: Investigations into how this compound binds to proteins involved in cancer progression have been conducted, indicating potential pathways for therapeutic intervention.

- Enzyme Inhibition Assays: The compound has been tested for its ability to inhibit specific enzymes related to metabolic processes, showcasing its potential as a drug candidate.

These studies are crucial for understanding the mechanism of action and optimizing the compound's efficacy .

Several compounds share structural similarities with 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Here are some notable examples:

The uniqueness of 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde lies in its specific substitution pattern on the pyrazole ring, which influences its reactivity and biological interactions compared to these similar compounds. Each derivative presents unique properties that could be exploited for various applications in medicinal chemistry and material science.